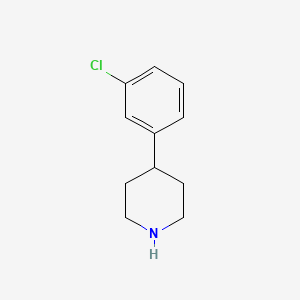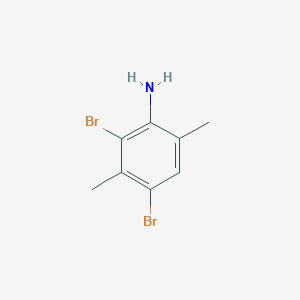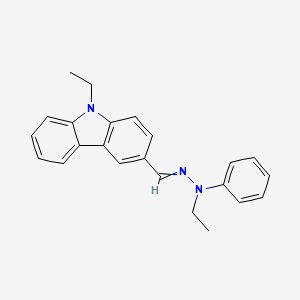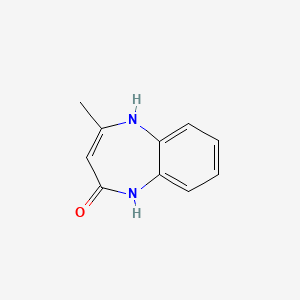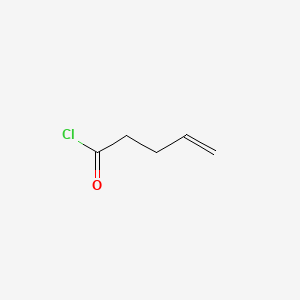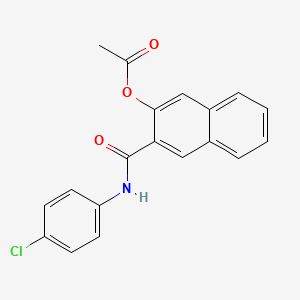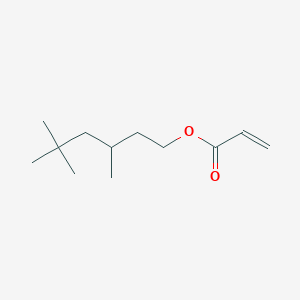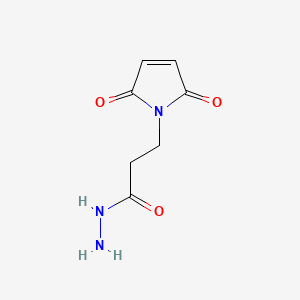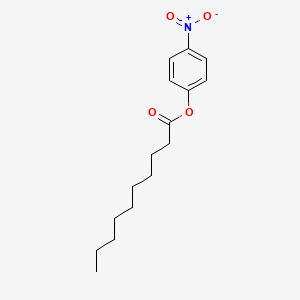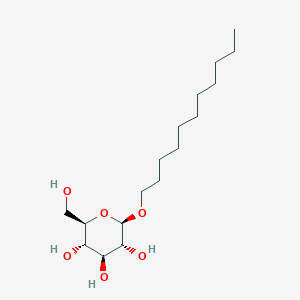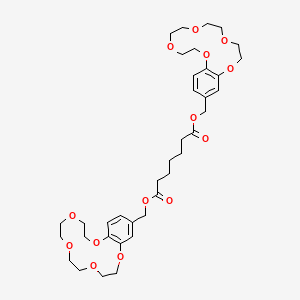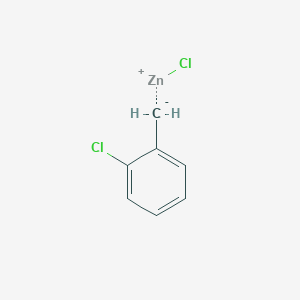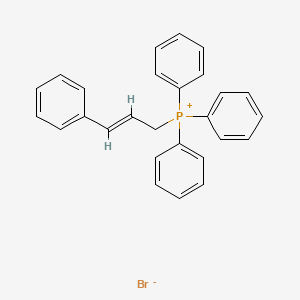
Cinnamyltriphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamyltriphenylphosphonium bromide is an organic compound with the molecular formula C27H24BrP. It is a phosphonium salt that is often used in organic synthesis, particularly in the preparation of Wittig reagents. This compound is characterized by its white to almost white crystalline powder form and is known for its utility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Cinnamyltriphenylphosphonium bromide can be synthesized through the reaction of cinnamyl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. Microwave irradiation has been shown to be an efficient method for this synthesis, providing high yields in a shorter time compared to conventional heating methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of cinnamyl bromide with triphenylphosphine under controlled conditions to ensure high purity and yield. The use of microwave irradiation in industrial settings could potentially enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Cinnamyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate.
Common Reagents and Conditions:
Reagents: Carbonyl compounds (aldehydes or ketones), bases (such as sodium hydride or potassium tert-butoxide).
Conditions: The reaction is typically carried out in an aprotic solvent like THF or dichloromethane at room temperature or slightly elevated temperatures.
Major Products: The major products of reactions involving this compound are alkenes, formed through the Wittig reaction .
科学研究应用
Cinnamyltriphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the preparation of alkenes via the Wittig reaction. This makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, phosphonium salts like this compound can be used in the study of cellular processes and as potential drug delivery agents due to their ability to interact with biological membranes.
作用机制
The primary mechanism of action of cinnamyltriphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This ylide then reacts with a carbonyl compound to form an alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final products .
相似化合物的比较
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Vinyltriphenylphosphonium bromide
Comparison: Cinnamyltriphenylphosphonium bromide is unique due to its cinnamyl group, which provides distinct reactivity compared to other triphenylphosphonium salts. For instance, benzyltriphenylphosphonium bromide and methyltriphenylphosphonium bromide have different alkyl groups, leading to variations in their reactivity and the types of alkenes they can form in Wittig reactions. The cinnamyl group in this compound allows for the formation of conjugated alkenes, which can be advantageous in synthesizing compounds with extended π-systems .
属性
CAS 编号 |
7310-74-9 |
|---|---|
分子式 |
C27H25BrP+ |
分子量 |
460.4 g/mol |
IUPAC 名称 |
triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;hydrobromide |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/b16-13+; |
InChI 键 |
APIBROGXENTUGB-ZUQRMPMESA-N |
SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
规范 SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


